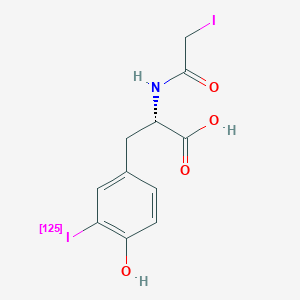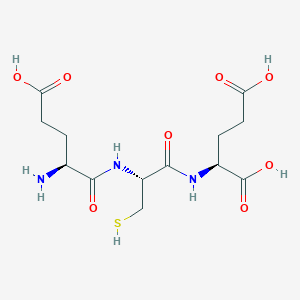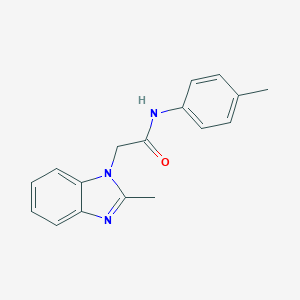
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide, also known as MMB or MMB-2201, is a synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. It was first synthesized in 2014 and has since gained popularity in the research community due to its strong binding affinity and high potency.
作用机制
The mechanism of action of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves binding to the CB1 receptor and activating it. This leads to the activation of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinase (MAPK) and phospholipase C (PLC). The activation of these pathways leads to the modulation of neurotransmitter release, which can affect a wide range of physiological processes.
Biochemical and Physiological Effects:
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and glutamate. This can affect a wide range of physiological processes, including pain perception, appetite, and mood. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has also been shown to have anti-inflammatory effects, which may make it a valuable tool for studying the role of the endocannabinoid system in inflammation.
实验室实验的优点和局限性
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has several advantages for lab experiments. It has a high binding affinity and potency, which makes it a valuable tool for studying the CB1 receptor. It is also stable and can be stored for long periods of time. However, 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 also has some limitations. It is a synthetic compound and may not accurately reflect the effects of natural cannabinoids. It may also have off-target effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201. One area of interest is the role of the endocannabinoid system in pain perception. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to modulate pain perception, and further research could lead to the development of new treatments for chronic pain. Another area of interest is the role of the endocannabinoid system in inflammation. 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been shown to have anti-inflammatory effects, and further research could lead to the development of new treatments for inflammatory diseases. Finally, there is a need for further research on the safety and toxicity of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201, as well as its potential for abuse. This information is essential for the development of safe and effective treatments for a wide range of conditions.
合成方法
The synthesis method of 2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 involves the reaction of 1-(4-methylphenyl)-1H-benzimidazole-2-amine with 2-bromo-N-(2-chloroethyl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified through column chromatography to obtain the final compound.
科学研究应用
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide-2201 has been widely used in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to have a high binding affinity for the CB1 receptor and can activate it with high potency. This makes it a valuable tool for studying the physiological and biochemical effects of CB1 receptor activation.
属性
产品名称 |
2-(2-methyl-1H-benzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
|---|---|
分子式 |
C17H17N3O |
分子量 |
279.34 g/mol |
IUPAC 名称 |
2-(2-methylbenzimidazol-1-yl)-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C17H17N3O/c1-12-7-9-14(10-8-12)19-17(21)11-20-13(2)18-15-5-3-4-6-16(15)20/h3-10H,11H2,1-2H3,(H,19,21) |
InChI 键 |
DZCMJRAFSPVXEL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
规范 SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=NC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3S,4R,5R)-5-[5-[(E)-3-[(2-bromoacetyl)amino]prop-2-enyl]-2,4-dioxopyrimidin-1-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B233307.png)
![[(1R,4S,5R)-4-(6-aminopurin-9-yl)-5-(hydroxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B233325.png)

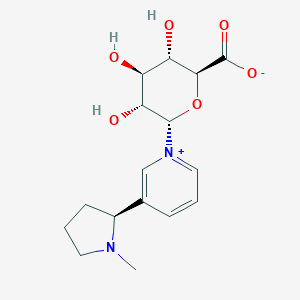
![7-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-1,3-dimethyl-2,4(1H,3H)-pteridinedione](/img/structure/B233340.png)
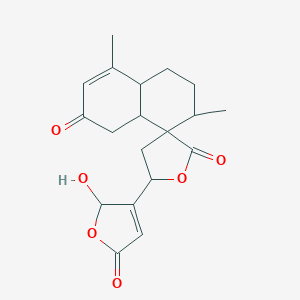
![[(3S)-4-hexadecylsulfanyl-3-methoxybutyl]-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B233381.png)

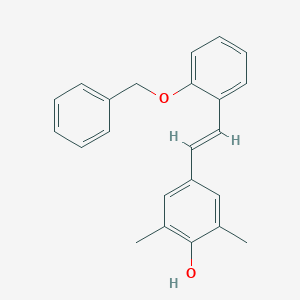
![N-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B233412.png)
